![molecular formula C16H20N2O3 B2824155 (2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid CAS No. 2173638-15-6](/img/structure/B2824155.png)
(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid
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Description
“(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid” is a chemical compound that is used in the synthesis of Perindopril . Perindopril is a medication used to treat high blood pressure, heart failure, or stable coronary artery disease.
Synthesis Analysis
The synthesis of “(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid” involves a novel method for synthesizing perhydroindole-2-carboxylic acid and its esters . This method is used for the synthesis of Perindopril .Molecular Structure Analysis
The molecular structure of “(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid” can be found in various chemical databases . The molecular formula is C22H26NO5S- and the molecular weight is 416.51054 .Chemical Reactions Analysis
The chemical reactions involving “(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid” are part of the synthesis process of Perindopril . More detailed information about these reactions can be found in the referenced patent .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid” such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications
Synthesis and Quantification
- A study developed a sensitive and reliable HPLC method for the quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid, highlighting its importance as a starting material for synthesizing Perindopril and Trandolapril (S. J. Vali et al., 2012).
Enantiopure Derivatives
- Research described the efficient synthesis and HPLC resolution of the proline analogue (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic) and its enantiomer, demonstrating its application in peptide synthesis (Francisco J. Sayago et al., 2007).
Fused Ring Construction
- A study on the palladium-catalyzed oxidative coupling of N-substituted indoles with alkynes for the selective synthesis of carbazoles and their derivatives shows the compound's versatility in synthesizing heteroarenes with complex structures (M. Yamashita et al., 2009).
Biological Activity
- Synthesis and characterization of indole-2-carboxylic acid derivatives have been explored for their antibacterial and antifungal activities, suggesting potential therapeutic applications of the compound and its derivatives (G. Raju et al., 2015).
Catalytic Applications
- Novel nano organo solid acids with urea moiety derived from carboxylic acids have been synthesized and characterized for their catalytic applications in the synthesis of various organic compounds, indicating the compound's utility in green chemistry and organic synthesis (M. Zolfigol et al., 2015).
properties
IUPAC Name |
(2S,3aS,7aS)-1-(phenylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(20)14-10-11-6-4-5-9-13(11)18(14)16(21)17-12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2,(H,17,21)(H,19,20)/t11-,13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLYGYICNXISAZ-UBHSHLNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)NC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)NC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aS,7aS)-1-(phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid |
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